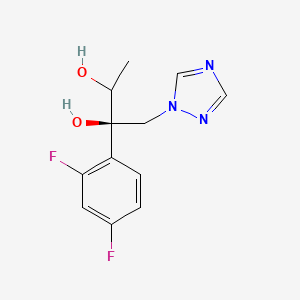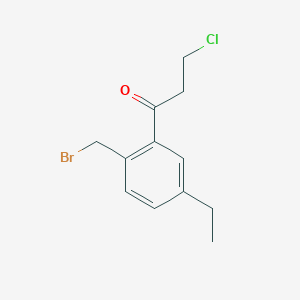
(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-propoxypyrimidin-5-yl)boronic acid typically involves the borylation of pyrimidine derivatives. One common method is the electrophilic borylation of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) at 0°C .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of boronic acids in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Oxidation and Reduction: Boronic acids can undergo oxidation to form boronic esters or borates and reduction to form boranes.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions yield boronic esters or boranes, respectively .
Aplicaciones Científicas De Investigación
(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-propoxypyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron intermediate, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid is unique due to its specific structure, which allows for selective reactivity in cross-coupling reactions. Its propoxy group provides additional steric and electronic effects that can influence the reaction outcomes, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C8H13BN2O3 |
|---|---|
Peso molecular |
196.01 g/mol |
Nombre IUPAC |
(4-methyl-2-propoxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O3/c1-3-4-14-8-10-5-7(9(12)13)6(2)11-8/h5,12-13H,3-4H2,1-2H3 |
Clave InChI |
NKIITOXSVDCTMV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1C)OCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


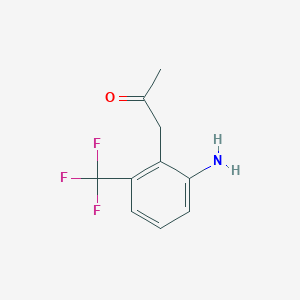
![2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14072123.png)
![(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)

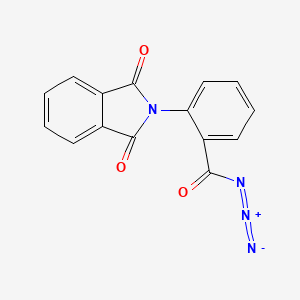
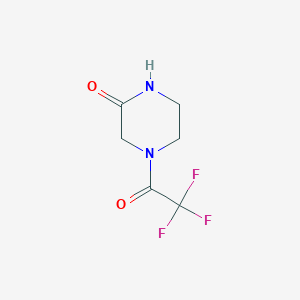
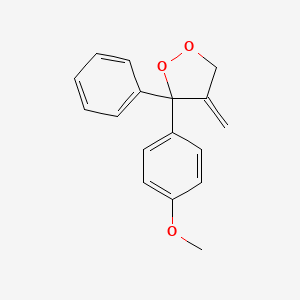
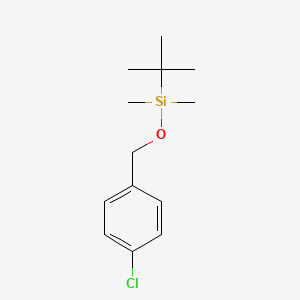
![7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)
